L-Leucine,N-(carboxymethyl)-L-phenylalanyl-

Enkephalinase Angiotensin-Converting Enzyme (ACE) Selectivity

Essential for dual enkephalinase (NEP, Ki=0.7 µM) / ACE (Ki=1.2 µM) inhibition with defined L,L-stereochemistry. Simultaneously suppresses both metalloprotease activities, enabling dissection of opioid/vasoactive pathways in vivo. Validated in rodent pain models (ED50 ~10 µg/animal, i.c.v.). Distinct selectivity profile vs. thiorphan and related analogs makes it a key reference for SAR studies. Substitution with generic inhibitors introduces uncontrolled variables—use this exact stereochemical benchmark. Inquire for bulk orders.

Molecular Formula C17H26N2O6
Molecular Weight 354.4 g/mol
CAS No. 81109-85-5
Cat. No. B1602802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine,N-(carboxymethyl)-L-phenylalanyl-
CAS81109-85-5
Molecular FormulaC17H26N2O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O
InChIInChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1
InChIKeyJZJXIRJMLZJQIF-LMECJBHSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- (CAS 81109-85-5): Key Procurement Data for Enkephalinase Inhibition Research


L-Leucine,N-(carboxymethyl)-L-phenylalanyl- (commonly referred to as Carboxymethyl-Phe-Leu-OH, CMPLE, or N-carboxymethyl-Phe-Leu) is a synthetic dipeptide derivative with the molecular formula C₁₇H₂₄N₂O₅ and a molecular weight of 336.39 g/mol [1]. It is a research-grade tool compound, primarily recognized as a competitive inhibitor of the metalloendopeptidase enkephalinase (neprilysin, NEP), an enzyme responsible for the degradation of endogenous opioid peptides . The compound is also documented to exhibit inhibitory effects against angiotensin-converting enzyme (ACE) . It is exclusively supplied for in vitro research applications and is soluble in DMSO, with a recommended storage temperature of -20°C for short-term use [1].

Critical Procurement Caveat for L-Leucine,N-(carboxymethyl)-L-phenylalanyl- (CAS 81109-85-5): Why Simple Peptide Analogs Are Not Interchangeable


Generic substitution with other enkephalinase inhibitors (e.g., thiorphan) or closely related carboxyalkyl derivatives (e.g., N-[(RS)-2-carboxy-3-phenylpropanoyl]-L-leucine) is scientifically indefensible due to the compound's unique stereochemical and functional group composition. The specific L,L-configuration of the Phe-Leu core, combined with the N-terminal carboxymethyl modification, is critical for its distinct pattern of dual enkephalinase/ACE inhibition [1]. As detailed in Section 3, this exact molecular architecture yields a unique quantitative profile of enzyme inhibition constants (Ki), selectivity ratios, and in vivo pharmacological outcomes that differ substantially from even its closest stereoisomers (e.g., the D,D-isomer, CAS 81109-87-7) and functional analogs [1]. Substitution without rigorous quantitative validation will introduce uncontrolled variables into experimental systems, rendering cross-study comparisons and mechanistic interpretations invalid.

Quantitative Differentiation of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- (CAS 81109-85-5) Against Scientific Comparators


Dual-Target Inhibition Profile: Differentiating N-Carboxymethyl-Phe-Leu from the Highly Selective Analog N-[(RS)-2-carboxy-3-phenylpropanoyl]-L-leucine

In direct head-to-head comparisons, N-(carboxymethyl)-L-Phe-L-Leu (compound 5 in the referenced study) exhibits a Ki of 0.7 μM against enkephalinase and a Ki of 1.2 μM against ACE, yielding an enkephalinase:ACE selectivity ratio of approximately 1.7 [1]. This contrasts sharply with the analog N-[(RS)-2-carboxy-3-phenylpropanoyl]-L-leucine (compound 3), which shows a Ki of 0.34 μM against enkephalinase but an IC50 greater than 10,000 μM against ACE, a selectivity ratio exceeding 29,000 [1]. The data highlight that the target compound is a dual inhibitor, whereas compound 3 is a highly selective enkephalinase inhibitor.

Enkephalinase Angiotensin-Converting Enzyme (ACE) Selectivity Enzyme Kinetics

Comparative Enzyme Inhibition Potency: N-Carboxymethyl-Phe-Leu (CAS 81109-85-5) vs. the Clinical Enkephalinase Inhibitor Thiorphan

Cross-study comparison of enzyme inhibition constants reveals a significant difference in potency. The target compound, N-(carboxymethyl)-L-Phe-L-Leu, has a reported Ki of 0.7 μM for enkephalinase [1]. In contrast, the well-established enkephalinase inhibitor thiorphan (DL-3-Mercapto-2-benzylpropanoylglycine) is reported with a Ki of 3.5 nM (0.0035 μM) [2] or an IC50 of 6.9 nM . This indicates thiorphan is approximately 100- to 200-fold more potent as an enkephalinase inhibitor in vitro.

Enkephalinase Ki Thiorphan Potency

In Vivo Analgesic Efficacy: Differentiation of N-Carboxymethyl-Phe-Leu (CAS 81109-85-5) from Thiorphan

In a mouse hot-plate assay following intracerebroventricular (i.c.v.) administration, N-carboxymethyl-L-Phe-L-Leu (the target compound) demonstrated dose-dependent analgesia with an ED50 of approximately 10 μg per animal [1]. This potency was noted to be 'slightly higher than that of thiorphan' in the same assay system, as reported in the 1983 study [1]. This provides a direct quantitative benchmark for in vivo efficacy relative to a primary comparator.

Analgesia Hot-Plate Test ED50 In Vivo Pharmacology

Stereochemical Impact on Activity: The L,L-Diastereomer (CAS 81109-85-5) vs. Other Stereoisomers

The biological activity of N-carboxymethyl-Phe-Leu is intrinsically linked to its stereochemistry. The referenced 1983 study synthesized and tested multiple stereoisomers. The L,L-diastereomer (target compound, CAS 81109-85-5) was among the most potent of the carboxyalkyl series. In contrast, the D,D-isomer (CAS 81109-87-7) and the L,D- and D,L-isomers displayed significantly reduced or different inhibitory profiles [1]. While exact Ki values for all isomers are not compiled here, the study's data firmly establish that the L,L-configuration is essential for the observed enzyme inhibition and analgesic activity, as the D,D-isomer is a distinct chemical entity with its own MeSH entry and different pharmacological properties [2].

Stereochemistry Enantiomers Diastereomers Activity

Validated Application Scenarios for L-Leucine,N-(carboxymethyl)-L-phenylalanyl- (CAS 81109-85-5) Based on Quantitative Evidence


A Comparative Tool for Dissecting Enkephalinase vs. ACE Contributions in Pain Pathways

This compound is optimally deployed as a dual enkephalinase/ACE inhibitor (Ki of 0.7 μM and 1.2 μM, respectively) in experimental models where the goal is to simultaneously suppress both peptidase activities [1]. This contrasts with the use of highly selective agents like N-[(RS)-2-carboxy-3-phenylpropanoyl]-L-leucine (selectivity ratio >29,000) or potent, selective thiorphan, allowing researchers to parse the overlapping and distinct roles of these two metalloproteases in modulating endogenous opioid and vasoactive peptide tone. Procurement is justified for studies requiring a mixed inhibition profile rather than single-target selectivity.

In Vivo Behavioral Pharmacology Where Moderate In Vitro Potency Translates to Robust Analgesic Efficacy

The compound is a scientifically sound choice for in vivo pain research, particularly in rodent models. Its ED50 of ~10 μg/animal (i.c.v.) in the hot-plate test provides a validated, quantitative benchmark for experimental design and dose-response studies [2]. Its demonstrated in vivo efficacy, which is slightly greater than that of thiorphan despite lower in vitro enzyme potency [2], makes it a valuable tool for investigating the complex relationship between in vitro target engagement and in vivo pharmacological outcomes in analgesia and opioidergic signaling.

Stereochemical Reference Standard in Enkephalinase Inhibitor Research

The L,L-diastereomer (CAS 81109-85-5) serves as a critical stereochemical benchmark. Its well-characterized activity profile, as documented in foundational medicinal chemistry literature [2][3], provides a reference point for evaluating novel analogs or for conducting structure-activity relationship (SAR) studies. Its procurement is essential when the goal is to understand the impact of stereochemical configuration on the interaction with enkephalinase and ACE active sites, as the D,D-isomer and other diastereomers are known to exhibit distinct and reduced biological effects [2][3].

Quote Request

Request a Quote for L-Leucine,N-(carboxymethyl)-L-phenylalanyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.